![molecular formula C7H8ClNS2 B1519904 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride CAS No. 1172699-35-2](/img/structure/B1519904.png)

2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride

説明

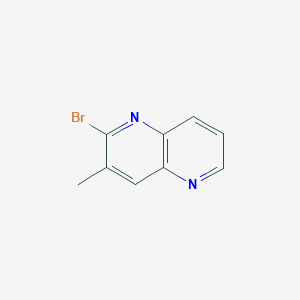

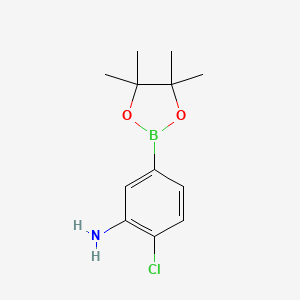

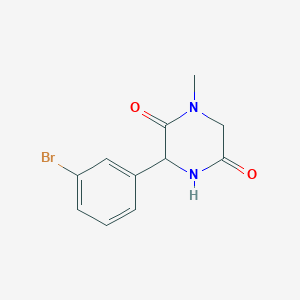

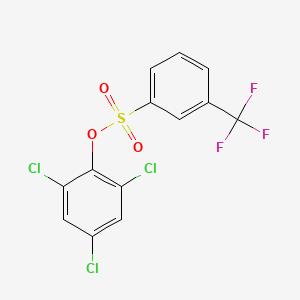

“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a compound that consists of two fused thiophene rings . It is a white solid with the molecular formula C7H7NS2 . It is also known as 2-(Aminomethyl)-1,4-dithiapentalene hydrochloride, or (Thieno[3,2-b]thien-2-yl)methylamine hydrochloride .

Synthesis Analysis

The synthesis of thienothiophene, which is the core structure of the compound, involves cyclization reactions of substituted thiophenes . More efficient syntheses of thienothiophene and its derivatives involve cyclization reactions of substituted thiophenes .Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” consists of two fused thiophene rings . The compound is aromatic and bicyclic .Physical And Chemical Properties Analysis

“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a white solid . It has a molecular weight of 205.73 . The compound has higher LUMO energy levels than PC61BM, indicating that it can be used in photovoltaic applications .科学的研究の応用

Non-Linear Optics (NLO)

2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride: has potential applications in non-linear optics due to its conjugated system which can interact with light in unique ways . Non-linear optical materials are crucial for the development of new photonic technologies, such as high-speed data transmission and laser frequency conversion.

Photodynamic Therapy (PDT)

This compound is being explored for use in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species to kill cancer cells . Its ability to generate singlet oxygen upon light activation makes it a candidate for further research in cancer treatment.

Dye-Sensitized Solar Cells (DSSCs)

The conjugated structure of 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride is beneficial for dye-sensitized solar cells. It can act as a photosensitizer, absorbing sunlight and converting it into electrical energy, which is a key process in DSSCs .

Organic Light Emitting Diodes (OLEDs)

As an organic semiconductor, this compound can be used in OLEDs. Its electronic properties allow it to emit light when an electric current is applied, which is essential for the development of display and lighting technologies .

Optical Chemosensors

The compound’s structure allows it to interact with various ions and molecules, making it useful for the development of optical chemosensors. These sensors can detect the presence of specific substances based on changes in the compound’s optical properties .

Corrosion Inhibitors

In the field of material science, 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride can be applied as a corrosion inhibitor. Its molecular structure can form a protective layer on metals, preventing corrosion and extending the life of the material .

Organic Semiconductors

The compound is also significant in the advancement of organic semiconductors. Due to its favorable charge transport properties, it can be used in various electronic devices, including transistors and integrated circuits .

Advanced Pharmaceutical Applications

While not directly related to its semiconductor properties, derivatives of thieno[3,2-b]thiophene have been used in pharmaceuticals, indicating potential medicinal applications for this compound as well .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260;P280;P301+P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

特性

IUPAC Name |

thieno[3,2-b]thiophen-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2.ClH/c8-4-5-3-7-6(10-5)1-2-9-7;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQIZHGWYJUOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)